Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate is a chemical compound with the molecular formula C14H15F6OSSb and a molecular weight of approximately 467.08 g/mol. This compound is characterized by its sulfonium group, which contributes to its unique properties. It appears as a white solid and has a melting point of around 117 °C . The presence of hexafluoroantimonate enhances its stability and solubility in various solvents, making it a valuable compound in research and industrial applications.
There is no documented information on the mechanism of action of BPH. This suggests it likely hasn't been explored for specific biological functions or interactions with other compounds.
While Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate (BHMS) has potential applications in scientific research, limited information is available regarding its specific use. However, a patent describes a method for synthesizing BHMS. This method involves several steps, including reacting 4-mercaptophenol and benzyl chloride to form 4-(benzylthio)phenol, followed by methylation and ion exchange to obtain the final product [].
Based on the chemical structure of BHMS, researchers might explore its potential applications in various fields, including:
These reactions make it a versatile reagent in organic synthesis.
The synthesis of benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate generally involves the following steps:
This multi-step process highlights the complexity involved in synthesizing this compound.
Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate finds applications in various fields:
Its unique properties make it suitable for diverse applications across chemistry and material science.
Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate shares similarities with several other sulfonium compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzylmethylsulfonium chloride | C8H9ClS | Commonly used in organic synthesis; less stable than hexafluoroantimonate. |
Methyl(4-hydroxyphenyl)sulfonium triflate | C9H11F3O3S | More reactive due to triflate group; used in electrophilic substitutions. |
Diphenyloxosulfonium tetrafluoroborate | C12H10BF4O2S | Exhibits different reactivity patterns; used in polymer chemistry. |
Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate stands out due to its enhanced stability and solubility compared to similar compounds, making it particularly useful for specific synthetic applications.
Irritant;Environmental Hazard